Streptozocin (STZ) is a naturally occurring glucosamine-nitrosourea compound widely procured as the definitive agent for inducing experimental diabetes in mammalian models and as a targeted antineoplastic agent. Structurally, it consists of a methylnitrosourea moiety linked to a glucose molecule, rendering it highly hydrophilic (LogP approximately -1.45) [1]. Unlike conventional highly lipophilic nitrosoureas that passively diffuse across cell membranes, STZ relies on the low-affinity glucose transporter GLUT2 for cellular entry [2]. This structural feature restricts its potent DNA-alkylating and NAD-depleting toxicity primarily to pancreatic beta cells, providing a highly targeted mechanism of action that is critical for generating reproducible disease models without generalized systemic toxicity [3].
When procuring a diabetogenic agent, buyers frequently evaluate Streptozocin against Alloxan, a cheaper alternative. However, generic substitution with Alloxan routinely fails in rigorous preclinical workflows due to its narrow therapeutic window and off-target toxicity [1]. Alloxan induces diabetes via reactive oxygen species generation, which often leads to severe, fatal hypoglycemia or fatal kidney toxicity, resulting in high animal mortality rates [2]. Furthermore, surviving Alloxan-treated cohorts frequently exhibit spontaneous reversion to normoglycemia due to beta-cell recovery[2]. In contrast, Streptozocin's targeted GLUT2-mediated DNA alkylation ensures irreversible beta-cell necrosis, yielding stable, long-term hyperglycemia and highly reproducible experimental cohorts, thereby significantly reducing wasted animal resources and overall project costs [3].
In comparative trials for diabetes induction in Sprague Dawley rats, Streptozocin demonstrates vastly superior cohort viability and induction stability compared to Alloxan. Administration of STZ at an optimal dose of 50 mg/kg results in stable hyperglycemia with low mortality rates (typically under 10%) and minimal spontaneous recovery[1]. Conversely, Alloxan administration at effective diabetogenic doses (150-180 mg/kg) yields mortality rates ranging from 30% to 60% due to systemic toxicity, alongside a high incidence of induction failure or spontaneous reversion to normoglycemia [2].
| Evidence Dimension | Animal mortality and diabetes induction success rate |
| Target Compound Data | STZ (50 mg/kg) yields stable hyperglycemia with <10% mortality |
| Comparator Or Baseline | Alloxan (150-180 mg/kg) yields 30-60% mortality and high reversion rates |
| Quantified Difference | STZ reduces mortality by up to 50 percentage points and eliminates spontaneous disease reversion |
| Conditions | Intraperitoneal injection in Sprague Dawley rats |
Procuring STZ over Alloxan prevents catastrophic animal loss and cohort variability, directly saving on in vivo research costs and preserving experimental timelines.
The chemical stability of Streptozocin is highly pH-dependent, dictating strict handling and formulation protocols during procurement and laboratory use. When dissolved in a cold 100 mM citrate buffer at pH 4.5, STZ is highly stable, exhibiting a degradation rate of only 0.1% per day at 4°C [1]. However, at physiological pH (7.4) and 37°C, the compound degrades rapidly, demonstrating a biological half-life of approximately 15 minutes and undergoing almost complete degradation within 4 hours [2].
| Evidence Dimension | Degradation rate in aqueous solution |
| Target Compound Data | 0.1% daily degradation at pH 4.5 (4°C) |
| Comparator Or Baseline | ~15-minute half-life at pH 7.4 (37°C) |
| Quantified Difference | Acidic citrate buffer extends the functional half-life from minutes to months under refrigerated conditions |
| Conditions | 100 mM citrate buffer (pH 4.5) vs. physiological PBS (pH 7.4) |
Buyers and lab managers must ensure STZ is prepared immediately before use in specific acidic buffers; failure to follow this processability constraint results in complete loss of diabetogenic potency.
Unlike standard chloroethylnitrosoureas such as Carmustine, which are highly lipophilic and cross the blood-brain barrier via passive diffusion, Streptozocin is highly hydrophilic due to its d-glucopyranose moiety [1]. This structural difference restricts STZ uptake to cells expressing the GLUT2 transporter. Consequently, while Carmustine causes broad myelosuppression and CNS toxicity, STZ concentrates its alkylating activity specifically within pancreatic beta cells, drastically reducing off-target systemic toxicity[2].
| Evidence Dimension | Cellular uptake mechanism and systemic toxicity profile |
| Target Compound Data | Hydrophilic (LogP -1.45); active uptake via GLUT2 |
| Comparator Or Baseline | Carmustine is highly lipophilic; passive diffusion across the blood-brain barrier |
| Quantified Difference | STZ avoids the severe generalized myelosuppression and CNS toxicity characteristic of passive-diffusion nitrosoureas |
| Conditions | In vivo cellular uptake and tissue distribution |
The specific GLUT2-mediated uptake makes STZ the only viable nitrosourea for targeted beta-cell ablation and islet cell carcinoma research without inducing generalized systemic failure.
Utilizing a single, high-dose intraperitoneal or intravenous injection (e.g., 50-75 mg/kg in rats), STZ induces massive, irreversible beta-cell necrosis. This is the gold-standard procurement scenario for researchers requiring stable, long-term T1D models for testing exogenous insulin therapies, islet cell transplantation, or studying diabetic complications (e.g., nephropathy, retinopathy) without the high mortality associated with Alloxan [1].
STZ is highly effective for simulating T2D when administered at lower doses (e.g., 30-40 mg/kg) in conjunction with a high-fat diet, or when administered to neonatal rodents. This protocol induces partial beta-cell dysfunction alongside diet-induced insulin resistance, creating a highly reproducible model for screening oral hypoglycemic agents and GLP-1 receptor agonists [2].
Because STZ relies on the GLUT2 transporter for cellular entry, it is specifically utilized as a targeted antineoplastic agent for neuroendocrine tumors of the pancreas. Researchers procure STZ to study targeted DNA alkylation and NAD depletion in malignant beta cells, avoiding the broad CNS toxicity and myelosuppression seen with lipophilic nitrosoureas like Carmustine [3].
Health Hazard
Brentjens R, Saltz L (2001). "Islet cell tumors of the pancreas: the medical oncologist's perspective". Surg Clin North Am. 81 (3): 527–42. doi:10.1016/S0039-6109(05)70141-9. PMID 11459269.
Rossini, A. A.; Like, A. A. A; Chick, W. L.; Appel, M. C.; Cahill Jr, G. F. (1977). "Studies of streptozotocin-induced insulitis and diabetes". Proceedings of the National Academy of Sciences of the United States of America. 74 (6): 2485–2489. Bibcode:1977PNAS...74.2485R. doi:10.1073/pnas.74.6.2485. PMC 432197. PMID 142253.
Costa, Michael; Bernardi, Jamile; Fiuza, Tiago; Costa, Lidiane; Brandão, Ricardo; Pereira, Maria E. (2016-06-25). "N-acetylcysteine protects memory decline induced by streptozotocin in mice". Chemico-Biological Interactions. 253: 10–17. doi:10.1016/j.cbi.2016.04.026. ISSN 1872-7786. PMID 27087133.
Szkudelski T (2001). "The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas". Physiol Res. 50 (6): 537–46. PMID 11829314.
Wang Z, Gleichmann H (1998). "GLUT2 in pancreatic islets: crucial target molecule in diabetes induced with multiple low doses of streptozotocin in mice". Diabetes. 47 (1): 50–6. doi:10.2337/diabetes.47.1.50. PMID 9421374.
Schnedl WJ, Ferber S, Johnson JH, Newgard CB (1994). "STZ transport and cytotoxicity. Specific enhancement in GLUT2-expressing cells". Diabetes. 43 (11): 1326–33. doi:10.2337/diabetes.43.11.1326. PMID 7926307.
Vavra JJ, Deboer C, Dietz A, Hanka LJ, Sokolski WT (1959). "Streptozotocin, a new antibacterial antibiotic". Antibiot Annu. 7: 230–5. PMID 13841501.
Mansford KR, Opie L (1968). "Comparison of metabolic abnormalities in diabetes mellitus induced by streptozotocin or by alloxan". Lancet. 1 (7544): 670–1. doi:10.1016/S0140-6736(68)92103-X. PMID 4170654.
Rerup CC (1970). "Drugs producing diabetes through damage of the insulin secreting cells". Pharmacol Rev. 22 (4): 485–518. PMID 4921840. Archived from the original on 2012-07-12.
Murray-Lyon IM, Eddleston AL, Williams R, Brown M, Hogbin BM, Bennett A, Edwards JC, Taylor KW (1968). "Treatment of multiple-hormone-producing malignant islet-cell tumour with streptozotocin". Lancet. 2 (7574): 895–8. doi:10.1016/S0140-6736(68)91058-1. PMID 4176152.
Ng, Tai L.; Rohac, Roman; Mitchell, Andrew J.; Boal, Amie K.; Balskus, Emily (2019). "An N-nitrosating metalloenzyme constructs the pharmacaphore of streptozotocin". Nature. 566 (7742): 94–99. Bibcode:2019Natur.566...94N. doi:10.1038/s41586-019-0894-z. PMC 6369591. PMID 30728519.
Bolzán AD, et al. Mutat Res. 2002, 512(2-3), 121-13
Saini KS, et al. Biochem Mol Biol Int, 1996, 39(6), 1229-1236.
Arison RN, et al. Diabetes, 1967, 16(1), 51-56.
Iwase M, et al. Tohoku J Exp Med, 1989, 159(2), 83-90.
Szkudelski, T. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiol. Res. 50(6), 537-546 (2001).
Leiter, E.H. Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice: Influence of inbred background, sex, and thymus. Proc. Natl. Acad. Sci. USA 79(2), 630-634 (1982).
Melmed, R.N., Benitez, C.J., and Holt, S.J. Intermediate cells of the pancreas. III. Selective autophagy and destruction of β-granules in intermediate cells of the rat pancreas induced by alloxan and streptozotocin. J. Cell Sci. 13(1), 297-315 (1973).
Bennett, R.A., and Pegg, A.E. Alkylation of DNA in rat tissues following administration of streptozotocin. Cancer Res. 41(7), 2786-2790 (1981).
Kramer, J., Moeller, E.L., Hachey, A., et al. Differential expression of GLUT2 in pancreatic islets and kidneys of New and Old World nonhuman primates. Am. J. Physiol. Regul. Integr. Comp. Physiol. 296(3), R786-R793 (2009).